[2-[(2R,3S,4R)-4-hydroxy-3-[(Z)-octadec-9-enoyl]oxyoxolan-2-yl]-2-[(Z)-octadec-9-enoyl]oxyethyl] (Z)-octadec-9-enoate

Catalog No.
S627339
CAS No.
26266-58-0
M.F
C60H108O8
M. Wt
957.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2-[(2R,3S,4R)-4-hydroxy-3-[(Z)-octadec-9-enoyl]ox...

CAS Number

26266-58-0

Product Name

[2-[(2R,3S,4R)-4-hydroxy-3-[(Z)-octadec-9-enoyl]oxyoxolan-2-yl]-2-[(Z)-octadec-9-enoyl]oxyethyl] (Z)-octadec-9-enoate

IUPAC Name

[(2R)-2-[(2R,3R,4S)-4-hydroxy-3-[(Z)-octadec-9-enoyl]oxyoxolan-2-yl]-2-[(Z)-octadec-9-enoyl]oxyethyl] (Z)-octadec-9-enoate

Molecular Formula

C60H108O8

Molecular Weight

957.5 g/mol

InChI

InChI=1S/C60H108O8/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-56(62)65-53-55(67-57(63)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)60-59(54(61)52-66-60)68-58(64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h25-30,54-55,59-61H,4-24,31-53H2,1-3H3/b28-25-,29-26-,30-27-/t54-,55+,59+,60+/m0/s1

InChI Key

PRXRUNOAOLTIEF-ADSICKODSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(C1C(C(CO1)O)OC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC

Synonyms

Arlacel 85, sorbitan trioleate, Span 85

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(C1C(C(CO1)O)OC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)OC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC

Description

The exact mass of the compound [2-[(2R,3S,4R)-4-hydroxy-3-[(Z)-octadec-9-enoyl]oxyoxolan-2-yl]-2-[(Z)-octadec-9-enoyl]oxyethyl] (Z)-octadec-9-enoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

The compound [2-[(2R,3S,4R)-4-hydroxy-3-[(Z)-octadec-9-enoyl]oxyoxolan-2-yl]-2-[(Z)-octadec-9-enoyl]oxyethyl] (Z)-octadec-9-enoate is a complex organic molecule featuring multiple functional groups, including hydroxyl and ester groups, which contribute to its chemical behavior and biological activity. Its structure suggests it may play a role in lipid metabolism or serve as a signaling molecule within biological systems due to the presence of long-chain fatty acid moieties.

, including:

  • Esterification: The formation of esters from acids and alcohols, which is relevant for its synthesis and potential degradation.
  • Hydrolysis: The breakdown of ester bonds in aqueous environments, releasing the constituent fatty acids and alcohols.
  • Oxidation-Reduction Reactions: These may occur under biological conditions, affecting the compound's stability and reactivity.

Biochemical pathways involving this compound may include lipid biosynthesis and metabolism, where enzymes catalyze reactions to modify its structure for various physiological roles

The biological activity of this compound is likely linked to its structural components. Compounds with similar structures often exhibit properties such as:

  • Antioxidant Activity: Due to the presence of unsaturated fatty acid chains that can scavenge free radicals.
  • Anti-inflammatory Effects: Long-chain fatty acids are known to modulate inflammatory responses in cells.
  • Cell Signaling: The hydroxyl and ester groups may facilitate interactions with cellular receptors or enzymes, influencing metabolic pathways .

Predictive models have been developed to assess the potential biological activities based on structural characteristics, indicating that compounds like this one could have therapeutic applications .

The synthesis of [2-[(2R,3S,4R)-4-hydroxy-3-[(Z)-octadec-9-enoyl]oxyoxolan-2-yl]-2-[(Z)-octadec-9-enoyl]oxyethyl] (Z)-octadec-9-enoate can involve several steps:

  • Starting Materials: Common precursors include fatty acids (like octadecenoic acid) and sugar derivatives (like ribose or glucose).
  • Protecting Groups: Use of protecting groups for hydroxyl functionalities during synthesis to prevent unwanted reactions.
  • Coupling Reactions: Employing coupling agents such as DCC (dicyclohexylcarbodiimide) to facilitate ester bond formation between fatty acids and hydroxyl groups.
  • Purification: Techniques such as column chromatography or recrystallization to obtain pure product .

This compound has potential applications in various fields:

  • Pharmaceuticals: As a candidate for drug development targeting metabolic disorders or inflammatory diseases.
  • Nutraceuticals: Due to its possible health benefits related to lipid metabolism.
  • Cosmetics: In formulations aimed at skin hydration or anti-aging effects, leveraging its lipid-like properties.

Interaction studies are crucial for understanding how this compound behaves in biological systems. Key areas of focus include:

  • Binding Affinity Studies: Evaluating how well the compound interacts with specific enzymes or receptors.
  • Metabolic Pathway Analysis: Investigating how this compound is metabolized within cells and its effects on metabolic pathways.
  • Toxicology Assessments: Determining any potential toxic effects through various assays on cell lines .

Similar Compounds

Several compounds share structural features with [2-[(2R,3S,4R)-4-hydroxy-3-[(Z)-octadec-9-enoyl]oxyoxolan-2-yl]-2-[(Z)-octadec-9-enoyl]oxyethyl] (Z)-octadec-9-enoate, which can be compared based on their unique properties:

Compound NameStructural FeaturesBiological Activity
Oleic AcidMonounsaturated fatty acidAnti-inflammatory
Glyceryl MonostearateGlycerol esterEmulsifying agent
PhosphatidylcholinePhospholipidCell membrane component

These compounds highlight the uniqueness of the target compound due to its specific stereochemistry and functional groups that may confer distinct biological activities not present in simpler fatty acids or esters.

Physical Description

Liquid

XLogP3

21.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

956.80442040 g/mol

Monoisotopic Mass

956.80442040 g/mol

Heavy Atom Count

68

UNII

QE6F49RPJ1

GHS Hazard Statements

Aggregated GHS information provided by 687 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 444 of 687 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 243 of 687 companies with hazard statement code(s):;
H315 (91.77%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (75.31%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

26266-58-0

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Fragrance Ingredients
Cosmetics -> Emulsifying

General Manufacturing Information

Plastics Product Manufacturing
Utilities
Asphalt Paving, Roofing, and Coating Materials Manufacturing
Wholesale and Retail Trade
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Paint and Coating Manufacturing
Adhesive Manufacturing
Not Known or Reasonably Ascertainable
All Other Basic Organic Chemical Manufacturing
Other (requires additional information)
Synthetic Dye and Pigment Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Textiles, apparel, and leather manufacturing
Sorbitan, tri-(9Z)-9-octadecenoate: ACTIVE

Dates

Modify: 2023-08-15

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